2,6-Dimethyl-L-tyrosine
Overview
Description
2,6-Dimethyl-L-tyrosine is an unnatural amino acid with the molecular formula C11H15NO3. It is a derivative of L-tyrosine, where two methyl groups are substituted at the 2 and 6 positions of the aromatic ring. This modification imparts unique properties to the compound, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
2,6-Dimethyl-L-tyrosine (Dmt) is a derivative of tyrosine that primarily targets opioid peptides . Opioid peptides are a group of neuropeptides that bind to opioid receptors in the brain; these peptides are involved in pain regulation, reward, and addictive behaviors .
Mode of Action
Dmt enhances the receptor affinity, functional bioactivity, and in vivo analgesia of opioid peptides . This means that Dmt increases the ability of opioid peptides to bind to their receptors, enhances their biological activity, and improves their ability to relieve pain in the body .
Biochemical Pathways
It is known that tyrosine, the parent compound of dmt, is involved in the synthesis of numerous specialized metabolites in different groups of plants . These metabolites play crucial roles in various biological processes, suggesting that Dmt might also influence a range of biochemical pathways.
Pharmacokinetics
It has been suggested that the substitution of tyrosine with dmt in certain compounds can increase their stability against degradation . This could potentially enhance the bioavailability of these compounds, allowing them to exert their effects more effectively.
Result of Action
The primary result of Dmt’s action is the enhancement of the analgesic effects of opioid peptides . By increasing the affinity of these peptides for their receptors, Dmt can enhance their ability to alleviate pain. Additionally, by increasing their bioactivity, Dmt can enhance the overall effectiveness of opioid peptides.
Biochemical Analysis
Biochemical Properties
2,6-Dimethyl-L-tyrosine interacts with opioid peptides, enhancing their receptor affinity and functional bioactivity
Cellular Effects
The cellular effects of this compound are primarily related to its role in enhancing the activity of opioid peptides. These peptides play a crucial role in pain perception and analgesia
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with opioid peptides. It is believed to enhance the receptor affinity of these peptides, thereby increasing their functional bioactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-L-tyrosine typically involves the preparation of an ester from racemic 2,6-dimethyl-tyrosine, followed by dynamic kinetic resolution to obtain the desired enantiomer. The final product is obtained through deprotection steps . Asymmetric hydrogenation under the catalysis of noble metals is another method used, although it is more expensive due to the cost of catalysts .
Industrial Production Methods: Industrial production methods focus on optimizing yield and cost-effectiveness. One such method involves the use of chiral complex induction to construct the chiral center, although this approach can be challenging due to harsh conditions . Another method involves the resolution of 2,6-dimethyl tyrosine ester, which is more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyl-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2,6-Dimethyl-L-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
2,6-Difluoro-L-tyrosine: Similar in structure but with fluorine atoms instead of methyl groups.
L-tyrosine: The parent compound without any substitutions.
2,6-Dimethyl-D-tyrosine: The D-enantiomer of 2,6-Dimethyl-L-tyrosine.
Uniqueness: this compound is unique due to its enhanced receptor affinity and selectivity, particularly in opioid peptides. The presence of methyl groups at the 2 and 6 positions significantly alters its chemical and biological properties compared to its analogs . This makes it a valuable compound in the development of new therapeutic agents and in scientific research .
Properties
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-6-3-8(13)4-7(2)9(6)5-10(12)11(14)15/h3-4,10,13H,5,12H2,1-2H3,(H,14,15)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNDLIKCFHLFKO-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)O)N)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)O)N)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80154070 | |
Record name | 2,6-Dimethyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80154070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123715-02-6 | |
Record name | 2',6'-Dimethyltyrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123715026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dimethyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80154070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of 2,6-Dimethyl-L-tyrosine impact the activity of opioid peptides?
A1: The addition of Dmt-Tyr, particularly at the N-terminal position, is a common strategy in designing opioid peptides. Research suggests that the 2,6-dimethyl substitution on the tyrosine aromatic ring increases the affinity and selectivity for opioid receptors, especially the μ-opioid receptor. [, , ] This modification appears to enhance the peptide's ability to mimic the endogenous opioid peptides' structure and interaction with the receptors. For instance, MACE4, a cyclic biphalin analog containing Dmt-Tyr, demonstrated significant antinociceptive activity following subcutaneous administration. []
Q2: Can you elaborate on the structure-activity relationship (SAR) studies conducted on this compound containing peptides?
A2: Numerous studies have explored modifications around Dmt-Tyr to understand its impact on opioid peptide activity. Researchers have investigated the effects of replacing the amide bond within Dmt-Tyr-containing dipeptides with isosteres like oxymethylene, aminomethylene, and others. These studies have revealed that the amide bond between Dmt-Tyr and subsequent amino acids plays a crucial role in opioid activity. [] Additionally, the development of Dmt-Tic (Tetrahydroisoquinoline-3-carboxylic acid) analogs, incorporating structural features of Dmt-Tyr, has led to compounds with varying agonist and antagonist/agonist opioid activity profiles. []
Q3: What are the known synthetic routes for obtaining this compound?
A3: Several methods have been explored for synthesizing Dmt-Tyr. One approach involves a stereoselective synthesis using a chiral Ni complex and coupling with a glycine Schiff base. This method, starting from 3,5-dimethylphenol, boasts a reasonable yield and utilizes readily available starting materials. [] Another method utilizes an asymmetric synthesis starting with an analog of Hagemann’s ester, providing alternative routes to this valuable unnatural amino acid. [, ]
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